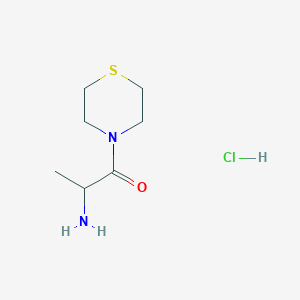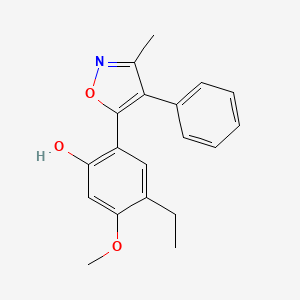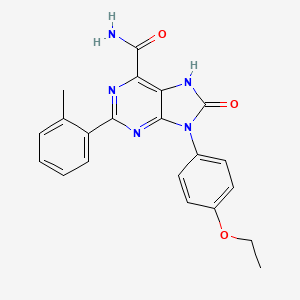![molecular formula C16H14ClNO3S B2586116 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2034421-73-1](/img/structure/B2586116.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule This compound's structure includes a thienopyridine ring and a benzo[dioxin] moiety, making it an interesting subject for chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone, a multi-step synthetic route is typically employed. The synthesis begins with the formation of the thienopyridine ring, which involves a cyclization reaction under acidic conditions. Following this, the chloro group is introduced via chlorination using thionyl chloride or phosphorus pentachloride. The benzo[dioxin] moiety is synthesized separately through a reaction involving the condensation of a suitable dihydroxybenzene derivative with a dihalomethane in the presence of a base such as potassium carbonate. Finally, the two moieties are coupled through a Friedel-Crafts acylation reaction, using aluminum chloride as a catalyst and a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely follow a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to enhance yield and purity, as well as implementing safety measures for handling reagents like thionyl chloride and aluminum chloride. Continuous flow reactors could be employed to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone can undergo various chemical reactions:
Oxidation: Exposure to oxidizing agents like potassium permanganate can lead to the formation of oxidized derivatives.
Reduction: Reductive conditions, such as catalytic hydrogenation, can reduce the chloro group to a hydrogen atom.
Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Common reagents include potassium permanganate for oxidation, palladium catalysts for hydrogenation, and various nucleophiles for substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres to prevent unwanted side reactions, and solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions depend on the specific reagents used. For example:
Oxidation yields oxidized thienopyridine derivatives.
Reduction yields reduced analogs.
Substitution results in compounds with diverse functional groups replacing the chloro group.
Scientific Research Applications
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone has various applications across multiple scientific disciplines:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of molecular interactions.
Industry: It can be used in materials science for developing advanced materials with unique properties, such as improved conductivity or chemical resistance.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. This could be mediated through hydrogen bonding, van der Waals interactions, or covalent modifications. The molecular pathways affected depend on the specific target, which could include signaling cascades in cells or enzymatic reaction pathways.
Comparison with Similar Compounds
Similar Compounds
(2-chloropyridin-3-yl)(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanone
(2-chloro-5,6-dihydropyridin-4-yl)(1,4-benzodioxan-2-yl)methanone
Uniqueness
Compared to these similar compounds, (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone stands out due to its unique combination of the thienopyridine and benzo[dioxin] moieties. This combination provides distinctive chemical properties and potential biological activities that are not found in other related compounds.
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-15-7-10-8-18(6-5-14(10)22-15)16(19)13-9-20-11-3-1-2-4-12(11)21-13/h1-4,7,13H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVGRKRTQGGQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586034.png)
![(E)-N-[(5-Chloro-2H-indazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2586035.png)
![(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2586038.png)




![3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid](/img/new.no-structure.jpg)

![5-allyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2586048.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2586052.png)
![3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B2586053.png)
![5-Fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2586056.png)
